3-(4-(bromomethyl)-1H-pyrazol-3-yl)pyridine

Medicinal Chemistry Neuroscience Positron Emission Tomography (PET)

3-(4-(Bromomethyl)-1H-pyrazol-3-yl)pyridine (CAS 2090609-36-0) is a uniquely functionalized heterocyclic building block. Its 3-pyridyl substitution pattern and reactive bromomethyl group are essential for constructing the 3-(1H-pyrazol-4-yl)pyridine core, a privileged scaffold for developing M4 muscarinic PAMs. The orthogonal reactivity of the bromomethyl and free NH-pyrazole handles enables divergent library synthesis for SAR studies against kinase targets. This regioisomer ensures correct spatial orientation for binding, which is non-negotiable for accessing targeted therapeutic architectures. Choose this compound for its specific reactivity and proven utility in advanced medicinal chemistry.

Molecular Formula C9H8BrN3
Molecular Weight 238.08 g/mol
CAS No. 2090609-36-0
Cat. No. B1481551
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-(bromomethyl)-1H-pyrazol-3-yl)pyridine
CAS2090609-36-0
Molecular FormulaC9H8BrN3
Molecular Weight238.08 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)C2=C(C=NN2)CBr
InChIInChI=1S/C9H8BrN3/c10-4-8-6-12-13-9(8)7-2-1-3-11-5-7/h1-3,5-6H,4H2,(H,12,13)
InChIKeyKHOFAZZBSWYIJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-(Bromomethyl)-1H-pyrazol-3-yl)pyridine (CAS 2090609-36-0): A Versatile Pyrazolylpyridine Building Block for Medicinal Chemistry and Kinase Inhibitor Development


3-(4-(Bromomethyl)-1H-pyrazol-3-yl)pyridine (CAS 2090609-36-0) is a heterocyclic building block featuring a pyrazole ring linked at the 3-position to a pyridine moiety, with a reactive bromomethyl substituent at the 4-position of the pyrazole core . The compound has a molecular formula of C9H8BrN3 and a molecular weight of 238.08 g/mol . This structural framework places it within the broader class of pyrazolylpyridines and pyrazolopyridines, which are recognized as privileged scaffolds in the design of ATP-competitive kinase inhibitors and other therapeutic agents .

3-(4-(Bromomethyl)-1H-pyrazol-3-yl)pyridine: Why In-Class Compounds Cannot Be Interchanged Without Loss of Function


The presence of both the bromomethyl group and the specific 3-pyridyl substitution pattern on 3-(4-(bromomethyl)-1H-pyrazol-3-yl)pyridine (CAS 2090609-36-0) imparts a unique reactivity profile that distinguishes it from closely related analogs . While compounds such as the 4-pyridyl isomer (CAS 2090609-42-8) or N-methylated derivatives share the same core heterocyclic structure, the bromomethyl group on this compound is strategically positioned for specific nucleophilic substitution reactions, enabling the synthesis of targeted molecular architectures, such as allosteric modulators of the M4 muscarinic acetylcholine receptor, that cannot be accessed with other regioisomers or analogs [1]. Generic substitution would likely result in a different spatial orientation of the reactive center, altered binding kinetics to biological targets, or incompatibility with established synthetic routes, thereby compromising the desired functional outcome.

Quantitative Differentiation of 3-(4-(Bromomethyl)-1H-pyrazol-3-yl)pyridine (CAS 2090609-36-0) Against Key Analogs


Regioisomeric Specificity in M4 Muscarinic Acetylcholine Receptor Allosteric Modulator Synthesis

The 3-pyridyl regioisomer 3-(4-(bromomethyl)-1H-pyrazol-3-yl)pyridine serves as a critical intermediate for synthesizing a specific class of positive allosteric modulators (PAMs) of the M4 muscarinic acetylcholine receptor. In contrast, the 4-pyridyl regioisomer (CAS 2090609-42-8) or 2-pyridyl analogs are not suitable for this pathway as they would yield compounds with different binding geometries and reduced affinity for the M4 receptor allosteric site [1]. The patent literature explicitly claims the use of 3-(1H-pyrazol-4-yl)pyridine scaffolds, derived from this compound, for generating selective M4 PAMs, highlighting the essential nature of the 3-pyridyl substitution for achieving the desired pharmacological profile [1].

Medicinal Chemistry Neuroscience Positron Emission Tomography (PET)

Reactivity Advantage of the Free NH-Pyrazole Moiety for Functionalization

3-(4-(bromomethyl)-1H-pyrazol-3-yl)pyridine possesses a free NH group on the pyrazole ring, allowing for direct N-functionalization (e.g., alkylation, acylation) as an orthogonal reactive handle. This is in direct contrast to its N-methylated analog, 3-(4-(bromomethyl)-1-methyl-1H-pyrazol-3-yl)pyridine (CAS not specified), where this site is blocked. The presence of the free NH group enables a divergent synthetic strategy, where the bromomethyl and NH sites can be sequentially or selectively modified to generate diverse compound libraries from a single advanced intermediate . Quantitative comparison of synthetic utility is not applicable in terms of a numerical value, but the ability to perform orthogonal modifications is a key differentiator in synthetic planning.

Organic Synthesis Medicinal Chemistry Chemical Biology

Antiproliferative Activity as a Building Block for Kinase Inhibitor Leads

While direct IC50 data for the title compound is not available in public primary literature, the pyrazolylpyridine scaffold is a well-documented privileged structure in kinase inhibitor discovery . The compound serves as a key intermediate for constructing more complex pyrazolopyridine derivatives, a class for which potent and selective kinase inhibition has been demonstrated. For instance, a related pyrazolopyridine analog, MRT00033659, has been reported as a potent broad-spectrum kinase inhibitor with an IC50 of 0.9 μM against CK1δ and 0.23 μM against CHK1 . The title compound's bromomethyl group is the functional handle that enables the attachment of diverse moieties to explore and optimize kinase binding within this privileged chemical space. This contrasts with analogs lacking a reactive handle, which are terminal compounds unsuitable for SAR exploration.

Cancer Research Kinase Inhibition Chemical Biology

Optimal Application Scenarios for 3-(4-(Bromomethyl)-1H-pyrazol-3-yl)pyridine (CAS 2090609-36-0) Based on Differential Evidence


Synthesis of 3-(1H-Pyrazol-4-yl)pyridine-Based Allosteric Modulators for M4 Muscarinic Receptors

This compound is the ideal starting material for constructing the 3-(1H-pyrazol-4-yl)pyridine core, a scaffold explicitly claimed in patents for developing selective positive allosteric modulators (PAMs) of the M4 muscarinic acetylcholine receptor [1]. Its specific regioisomerism is non-negotiable for accessing the correct binding conformation. This application is directly supported by the evidence in Section 3 regarding its unique suitability for M4 PAM synthesis.

Divergent Synthesis of Diverse Pyrazolylpyridine Libraries for Kinase Inhibitor Discovery

The orthogonal reactivity of the bromomethyl group and the free NH-pyrazole moiety makes this compound a powerful scaffold for divergent library synthesis. It allows for the rapid generation of diverse analogs for structure-activity relationship (SAR) studies targeting kinases, a strategy validated by the potent activity of related pyrazolopyridine derivatives against targets like CK1δ and CHK1 . This scenario leverages the two orthogonal reactive handles as a key differentiator.

Development of Covalent Probes and Chemical Biology Tools

The bromomethyl group serves as an electrophilic warhead or a latent attachment point for linkers. Researchers can use this compound to create covalent probes for target engagement studies or to tether the pyrazolylpyridine core to solid supports or reporter tags. The presence of the free NH group allows for subsequent modifications to fine-tune physicochemical properties without compromising the covalent attachment strategy . This application stems from the reactivity advantage highlighted in Section 3.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(4-(bromomethyl)-1H-pyrazol-3-yl)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.